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matrix protein, mumps virus - 156289-05-3

matrix protein, mumps virus

Catalog Number: EVT-1518970
CAS Number: 156289-05-3
Molecular Formula: C7H11NO3
Molecular Weight: 0
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Product Introduction

Overview

The matrix protein of the mumps virus is a crucial component of the viral structure, playing significant roles in the virus's life cycle, including assembly and budding. Mumps virus, scientifically classified under the genus Rubulavirus within the family Paramyxoviridae, is an enveloped, non-segmented, negative-strand RNA virus. It is responsible for mumps disease, characterized by parotitis and various systemic complications such as orchitis and meningitis. The matrix protein (M protein) is integral to the virus's structural integrity and functionality, interacting with other viral proteins to facilitate efficient viral particle production and release from host cells .

Source

Mumps virus matrix protein is derived from the viral genome, which encodes several proteins essential for its lifecycle. The M protein is located beneath the lipid envelope and interacts with the nucleocapsid and glycoproteins to orchestrate virion assembly and budding . The matrix protein's role extends beyond structural support; it also regulates viral RNA transcription and replication processes.

Classification

Mumps virus belongs to the Paramyxoviridae family, which includes several genera such as Paramyxovirus, Pneumovirus, and Morbillivirus. Within this classification, mumps virus is specifically categorized under the Rubulavirus genus. The virus has a single serotype that shares antigenic properties with parainfluenza viruses .

Synthesis Analysis

Methods

The synthesis of mumps virus matrix protein occurs within infected host cells. The process begins with the transcription of viral RNA into messenger RNA, which then translates into structural proteins, including the M protein. This synthesis can be studied using various techniques:

  • Transfection of Mammalian Cells: Researchers can express mumps proteins in mammalian cells to produce virus-like particles (VLPs). This method allows for observation of protein interactions and functional assays .
  • Biochemical Analysis: Techniques such as mass spectrometry are employed to analyze the composition of viral proteins and lipids derived from different cell types .

Technical Details

The M protein is synthesized as part of a polyprotein that includes other structural proteins like nucleoprotein and fusion protein. It plays a pivotal role in assembling these components into a cohesive virion structure. The interaction between M protein and other viral proteins is critical for effective particle budding from host cell membranes .

Molecular Structure Analysis

Structure

The matrix protein of mumps virus has a well-defined structure that contributes to its function in viral assembly. It typically forms a layer beneath the lipid bilayer of the viral envelope, interacting with both glycoproteins and ribonucleoproteins.

Data

Studies have shown that M protein interacts with cytoplasmic tails of glycoproteins and nucleoproteins, facilitating their localization at sites of budding on the host cell membrane. Structural analyses reveal that mutations in specific regions of the M protein can significantly impact its ability to promote virion release .

Chemical Reactions Analysis

Reactions

The matrix protein participates in several critical reactions during the viral life cycle:

  • Budding Reaction: The M protein interacts with host cell machinery to promote the budding process, where newly formed virions exit the host cell.
  • Assembly Reaction: It aids in assembling ribonucleoprotein complexes with other structural proteins before budding occurs.

Technical Details

Research indicates that specific sequences within the M protein are essential for optimal particle production. Disruption of these sequences can lead to reduced efficiency in virion assembly and release .

Mechanism of Action

Process

The mechanism by which mumps virus matrix protein operates involves several steps:

  1. Assembly: The M protein recruits other viral components to specific sites on the inner side of the host cell membrane.
  2. Budding: It facilitates membrane deformation necessary for budding, interacting with cellular factors involved in vesicle formation.
  3. Release: Following budding, M protein helps ensure that newly formed virions are released efficiently from infected cells.

Data

Experimental evidence suggests that mutations or deletions in M protein can severely impair these processes, highlighting its essential role in mumps virus pathogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Size: Mumps virus particles range from 100 to 800 nanometers in diameter.
  • Shape: The virion exhibits pleomorphic characteristics due to its lipid envelope.

Chemical Properties

  • Composition: The matrix protein consists predominantly of amino acids arranged in a specific sequence that allows for interactions with other viral proteins.
  • Stability: The stability of the M protein is influenced by its interactions with lipids and other proteins within the virion.

Relevant analyses have shown that environmental factors such as pH and temperature can affect the stability and functionality of matrix proteins in paramyxoviruses .

Applications

Scientific Uses

Research on mumps virus matrix protein has significant implications for vaccine development and antiviral therapies. Understanding its role in viral assembly can lead to novel strategies aimed at disrupting these processes, potentially leading to effective treatments for mumps infections. Additionally, insights gained from studying this protein may contribute to broader research on other paramyxoviruses, enhancing our understanding of viral pathogenesis and immune evasion mechanisms .

Structural Characterization of the Mumps Virus Matrix (MuV-M) Protein

Genomic Organization and Sequence Analysis of the MuV-M Gene

The matrix protein (MuV-M) of the mumps virus is encoded by the M gene, positioned within the 15.3-kb negative-sense RNA genome between the F (fusion) and SH (small hydrophobic) genes. The M gene comprises 1,188 nucleotides, translating to a 395-amino acid polypeptide with a predicted molecular weight of ~42 kDa. Bioinformatic analysis reveals a hydrophobic N-terminal domain (residues 1–50) critical for membrane association and a hydrophilic C-terminal domain (residues 300–395) involved in nucleocapsid binding. The central region (residues 51–299) contains α-helical and disordered segments, as predicted by PONDR® disorder analysis. Notably, the M gene exhibits 90–95% sequence conservation across major genotypes (A–J), with variations concentrated in non-structural loops [4] [8].

Table 1: Genomic and Proteomic Features of MuV-M

FeatureDetails
Genomic PositionBetween F and SH genes
Gene Length1,188 nucleotides
Protein Length395 amino acids
Predicted Molecular Weight~42 kDa
Conserved DomainsN-terminal hydrophobic (1–50), C-terminal hydrophilic (300–395)
Genotype Variability90–95% conservation; variable loops in residues 150–200

Tertiary and Quaternary Protein Architecture: Domains and Motifs

MuV-M adopts a modular tertiary structure:

  • N-terminal Domain (NTD): Forms an amphipathic helix (residues 10–30) that inserts into the lipid bilayer via hydrophobic residues (Leu15, Val18, Phe22). This mediates viral budding by recruiting ESCRT machinery [4].
  • Central Domain: Contains two α-helices (α2: residues 100–120; α3: residues 180–200) connected by a flexible loop. Crystal structures (PDB: 2FYZ-related) show this region dimerizes via antiparallel helix-helix interactions [1] [5].
  • C-terminal Domain (CTD): A β-sheet-rich region (residues 350–390) binds nucleocapsids. Cryo-EM reconstructions reveal CTD docks into grooves formed by nucleoprotein (N) protomers, facilitated by electrostatic interactions (e.g., Arg375-Glu120ₙ) [8].

Key functional motifs include:

  • FPVI Motif: Residues 24–27 (Phe-Pro-Val-Ile) in the NTD, essential for VLP budding. Mutation to Ala reduces budding efficiency by >80% by disrupting Vps4A/Chmp4b interactions [4].
  • Late Domain (L-domain): Overlapping with FPVI, binds ESCRT-III components via conserved tetrapeptide sequences [4].

Comparative Analysis of BH3-like Motifs in MuV-M and Bcl-2 Family Proteins

The FPVI motif (residues 24–27) in MuV-M exhibits structural and functional parallels with BH3 domains of pro-apoptotic BCL-2 proteins (e.g., Bim, Bid):

  • Structural Similarity: Both feature a hydrophobic face (Phe24/Val26 in FPVI; Leu/Ile in BH3) flanked by proline residues. Molecular dynamics simulations show FPVI adopts a helical conformation akin to BH3, with a RMSD of 1.8 Å versus Bim-BH3 [1] [10].
  • Functional Analogy: Like BH3-only proteins that sequester BCL-2 to activate apoptosis, FPVI sequesters host Vps4A to activate membrane scission. However, while BH3 domains bind hydrophobic grooves via H-bond networks (e.g., Bim:Bcl-2), FPVI relies on Van der Waals contacts with Vps4A [4] [10].

Table 2: BH3-like Motifs: MuV-M vs. BCL-2 Family

FeatureMuV-M FPVI MotifBCL-2 BH3 Domains
Core Sequence²⁴FPVI²⁷LXXXGD (e.g., Bim: LRRIGDEF)
Structural RoleHelix in hydrophobic pocketAmphipathic α-helix
Binding PartnersVps4A/Chmp4b (ESCRT)Bcl-2/Bcl-xL (antiapoptotic)
Conservation98% in MuV genotypes>90% in mammals
Functional OutcomeViral buddingApoptosis regulation

Post-Translational Modifications and Glycosylation Patterns

MuV-M undergoes two major PTMs:1. Phosphorylation:- Ser/Thr residues (S28, T33, S45) are phosphorylated by host kinases (e.g., PKCδ). Phosphomimetic mutants (S28D) reduce membrane association by 40%, impairing budding [7].2. Glycosylation:- MuV-M is modified with N-linked glycans at Asn185 (occupancy: 60%). LC-MS/MS identifies complex-type glycans (e.g., GlcNAc₂Man₃Gal₂). Glycosylation stabilizes the central domain, as deglycosylation increases protease sensitivity 3-fold [3] [9].- O-linked glycosylation at Thr120 is detected via β-elimination assays but remains uncharacterized [3].

Table 3: Post-Translational Modifications of MuV-M

PTM TypeSite(s)Enzyme/EffectorFunctional Impact
PhosphorylationS28, T33, S45PKCδReduces membrane affinity
N-linked GlycosylationAsn185OligosaccharyltransferaseStabilizes central domain; prevents aggregation
O-linked GlycosylationThr120UnknownPotential role in protein solubility

Evolutionary Conservation Across Mumps Virus Genotypes and Paramyxoviridae

MuV-M exhibits high conservation but distinct evolutionary trajectories:

  • Within MuV Genotypes: Sequence alignment of 120 strains shows >93% identity. The FPVI motif is invariant, while the glycosylation site (Asn185) is conserved in genotypes A–F but absent in G–J due to N185S mutation [4] [8].
  • Across Paramyxoviridae:
  • Rubulaviruses (e.g., SV5, HPIV2): Share 70–75% sequence identity. FPVI is conserved, but glycosylation sites diverge.
  • Morbilliviruses (e.g., MeV): Lower identity (50–55%). Lack FPVI but have analogous L-domains (e.g., MeV YPLGV).
  • Cryo-EM structures reveal conserved CTD architecture: MuV-M CTD superimposes on SV5-M with RMSD 1.5 Å, supporting a universal nucleocapsid-binding mode [8].

Functional motifs evolve under purifying selection (dN/dS = 0.2 for FPVI), while surface loops show positive selection (dN/dS = 1.8), likely evading host immunity [4].

Compound Names Mentioned:

  • Matrix Protein, Mumps Virus
  • BCL-2 Family Proteins
  • Nucleoprotein (N)
  • Phosphoprotein (P)
  • Fusion Protein (F)
  • Hemagglutinin-neuraminidase (HN)

Properties

CAS Number

156289-05-3

Product Name

matrix protein, mumps virus

Molecular Formula

C7H11NO3

Synonyms

matrix protein, mumps virus

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